molecular formula C18H20BrNO4S B2870930 N-((4-bromophenyl)sulfonyl)-2-(2-isopropyl-5-methylphenoxy)acetamide CAS No. 833429-30-4

N-((4-bromophenyl)sulfonyl)-2-(2-isopropyl-5-methylphenoxy)acetamide

Cat. No. B2870930
CAS RN: 833429-30-4
M. Wt: 426.33
InChI Key: DFLZMFDRRVIMKP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-((4-bromophenyl)sulfonyl)-2-(2-isopropyl-5-methylphenoxy)acetamide is a chemical compound that belongs to the class of sulfonamide compounds. It is also known as BRD0705 and has been identified as a potential drug candidate for various diseases.

Mechanism of Action

The mechanism of action of N-((4-bromophenyl)sulfonyl)-2-(2-isopropyl-5-methylphenoxy)acetamide involves the inhibition of certain enzymes and proteins, including the bromodomain and extra-terminal (BET) family of proteins. These proteins play a role in the regulation of gene expression, and their inhibition can lead to the downregulation of genes that promote the development and progression of diseases.
Biochemical and Physiological Effects:
N-((4-bromophenyl)sulfonyl)-2-(2-isopropyl-5-methylphenoxy)acetamide has been shown to have several biochemical and physiological effects, including the inhibition of cell proliferation, the induction of cell cycle arrest, and the induction of apoptosis. It has also been shown to have anti-inflammatory effects and to modulate the immune response.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-((4-bromophenyl)sulfonyl)-2-(2-isopropyl-5-methylphenoxy)acetamide in lab experiments is its specificity for the BET family of proteins, which allows for the selective inhibition of these proteins without affecting other proteins or enzymes. However, one of the limitations is its potential toxicity, which can limit its use in certain experiments.

Future Directions

There are several future directions for the research and development of N-((4-bromophenyl)sulfonyl)-2-(2-isopropyl-5-methylphenoxy)acetamide. One direction is the optimization of its pharmacological properties, including its potency, selectivity, and bioavailability. Another direction is the identification of new disease indications for the compound, including infectious diseases and neurological disorders. Additionally, the development of new analogs and derivatives of the compound could lead to the discovery of more effective drugs.

Synthesis Methods

The synthesis of N-((4-bromophenyl)sulfonyl)-2-(2-isopropyl-5-methylphenoxy)acetamide involves the reaction of 2-(2-isopropyl-5-methylphenoxy)acetic acid with thionyl chloride to form the corresponding acid chloride. This acid chloride is then reacted with 4-bromobenzenesulfonyl chloride to form the desired compound.

Scientific Research Applications

N-((4-bromophenyl)sulfonyl)-2-(2-isopropyl-5-methylphenoxy)acetamide has been identified as a potential drug candidate for various diseases, including cancer, inflammation, and autoimmune disorders. It has been shown to inhibit the activity of certain enzymes and proteins that play a role in the development and progression of these diseases.

properties

IUPAC Name

N-(4-bromophenyl)sulfonyl-2-(5-methyl-2-propan-2-ylphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20BrNO4S/c1-12(2)16-9-4-13(3)10-17(16)24-11-18(21)20-25(22,23)15-7-5-14(19)6-8-15/h4-10,12H,11H2,1-3H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFLZMFDRRVIMKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(C)C)OCC(=O)NS(=O)(=O)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20BrNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((4-bromophenyl)sulfonyl)-2-(2-isopropyl-5-methylphenoxy)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.